4-Chloro-6-(2-cyclopentylethyl)pyrimidine

Description

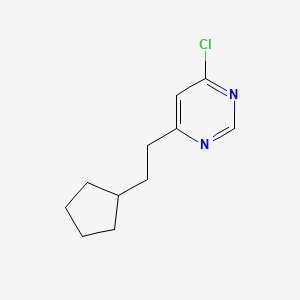

4-Chloro-6-(2-cyclopentylethyl)pyrimidine is a substituted pyrimidine derivative featuring a chloro group at position 4 and a 2-cyclopentylethyl chain at position 4. Pyrimidines are key scaffolds in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antiviral agents, and intermediates for functionalized heterocycles . The cyclopentylethyl substituent likely enhances lipophilicity, influencing membrane permeability and target binding—a property observed in cyclopenta-fused pyrimidines (e.g., 4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, 18 in ) used in cytotoxic agents .

Properties

IUPAC Name |

4-chloro-6-(2-cyclopentylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-7-10(13-8-14-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEJYJPWKTXIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives have been recognized as inhibitors of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.

Mode of Action

Pyrimidine derivatives are known to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways, particularly those involved in inflammation.

Pharmacokinetics

Pyrimidine derivatives are generally known for their diverse pharmacokinetic properties.

Biological Activity

4-Chloro-6-(2-cyclopentylethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound possesses a chloro substituent at the 4-position and a cyclopentylethyl group at the 6-position of the pyrimidine ring. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways that lead to observable pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Recent investigations into the anticancer properties of pyrimidine derivatives have included this compound. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549) cells . The compound appears to inhibit cell proliferation by interfering with topoisomerase activity, a crucial enzyme for DNA replication and repair.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colon Adenocarcinoma | 5-20 | Topoisomerase inhibition |

| Breast Cancer | 10-20 | Induction of apoptosis |

| Lung Cancer | 10-20 | Disruption of cell cycle progression |

Antiviral Activity

The compound has also been studied for its antiviral properties. In particular, it has shown promise in inhibiting viral replication in laboratory settings. The specific viral targets and mechanisms are still being elucidated but suggest a potential role in antiviral drug development.

Case Studies

- Anticancer Efficacy Study : A study evaluated the efficacy of this compound on LoVo/DX cells resistant to doxorubicin. The compound demonstrated superior inhibition of P-glycoprotein activity compared to doxorubicin, indicating its potential as a treatment for drug-resistant cancers .

- Antimicrobial Screening : Another study assessed the antimicrobial activity of various pyrimidine derivatives, including this compound. Results indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial agents.

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

Key analogs and their substituents at positions 4 and 6 are summarized below:

Substituent Impact :

- Chloromethyl () : Enhances reactivity for further functionalization (e.g., nucleophilic substitution). Used to synthesize antitumor pyrazolo-pyrimidines .

- Trifluoromethyl () : Increases metabolic stability and electronegativity, critical for kinase inhibition .

- Cyclopentylethyl (Inferred) : Likely improves binding to hydrophobic pockets in enzymes/receptors, similar to cyclopenta-fused analogs in cytotoxic agents .

Preparation Methods

Preparation Methods Analysis

The preparation of 4-Chloro-6-(2-cyclopentylethyl)pyrimidine involves multi-step organic synthesis, typically starting from substituted precursors and employing cyclization, halogenation, and substitution reactions. The key challenge is introducing the 2-cyclopentylethyl group at the 6-position and chlorination at the 4-position with high selectivity and yield.

Method 1: Alkylation and Cyclization via Cyanoester Intermediate

A patented method (CN105622616A) describes a three-step synthesis involving:

Step 1: Formation of 2-cyano-3-(1,3-bis-oxygen cyclopentyl)ethyl propionate

- React 2-bromoethyl-1,3-dioxolane with ethyl cyanoacetate using an alkaline catalyst (e.g., sodium iodide and potassium carbonate) in a polar solvent.

- The molar ratio of 2-bromoethyl-1,3-dioxolane to ethyl cyanoacetate is optimized between 0.2:1 to 0.3:1.

- This step introduces the cyclopentylethyl moiety protected as a dioxolane ring.

Step 2: Cyclization with Formamidine Acetate

- The cyanoester intermediate reacts with formamidine acetate under alkaline conditions to form a 4-hydroxypyrrolo[2,3-d]pyrimidine intermediate.

- Hydrochloric acid is added to hydrolyze and complete the cyclization.

Step 3: Chlorination

- The hydroxypyrimidine intermediate is treated with phosphorus oxychloride to substitute the 4-hydroxyl group with chlorine, yielding 4-chloropyrrolo[2,3-d]pyrimidine derivatives.

This method is notable for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial-scale production. The process achieves easy purification and improved product quality.

| Step | Reaction Type | Reagents/Catalysts | Conditions | Product Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation | 2-bromoethyl-1,3-dioxolane, ethyl cyanoacetate, NaI, K2CO3 | Room temperature | 2-cyano-3-(1,3-bis-oxygen cyclopentyl)ethyl propionate | Molar ratio 0.2-0.3:1 |

| 2 | Cyclization | Formamidine acetate, alkaline catalyst | 0-50 °C, then 50-110 °C | 4-hydroxypyrrolo[2,3-d]pyrimidine | Hydrochloric acid hydrolysis |

| 3 | Chlorination | Phosphorus oxychloride | Elevated temperature | 4-chloropyrrolo[2,3-d]pyrimidine | High yield, easy purification |

This synthetic route is directly applicable to derivatives with the 2-cyclopentylethyl substituent, as the cyclopentyl moiety is introduced early in the protected form and retained through cyclization and chlorination.

Method 3: Organolithium Addition and Dehydrogenation

A practical approach to substituted chloropyrimidines involves:

- Nucleophilic addition of heteroaryllithium reagents to 2-chloropyrimidine.

- Followed by dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

- This method provides access to 4,6-disubstituted pyrimidines with good selectivity.

Though this method is more general and used for heteroaryl substitutions, it can be adapted for alkyl substituents like cyclopentylethyl groups with appropriate organolithium reagents.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation + Cyclization + Chlorination (Patented) | Stepwise synthesis via cyanoester intermediate; alkaline catalysis; phosphorus oxychloride chlorination | High yield; mild conditions; industrially scalable; easy purification | Requires multi-step synthesis; handling of phosphorus oxychloride |

| Direct Substitution on Dichloropyrimidine | Nucleophilic substitution in polar aprotic solvent | High purity; simple reaction setup | Limited to alkoxy substituents; less suitable for bulky alkyl groups |

| Organolithium Addition + Dehydrogenation | Addition of organolithium to chloropyrimidine; DDQ oxidation | Versatile for heteroaryl substituents; good selectivity | Requires organolithium reagents; sensitive to side reactions |

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-(2-cyclopentylethyl)pyrimidine in laboratory settings?

- Methodological Answer: Handling requires strict adherence to PPE (protective eyewear, gloves, lab coats) and containment measures. Use fume hoods or gloveboxes to avoid inhalation or skin contact. Post-experiment waste must be segregated into halogenated organic waste containers and processed by certified disposal services to prevent environmental contamination. Cross-contamination is minimized by using filter-tipped pipettes and dedicated labware .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer: Combine analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopentylethyl group integration.

- Mass spectrometry (MS) for molecular weight validation.

- Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and spatial configuration, as demonstrated in structurally analogous pyrimidine derivatives .

Q. What synthetic routes are reported for pyrimidine derivatives with alkyl and halogen substituents?

- Methodological Answer: Multi-step synthesis typically involves:

- Nucleophilic substitution (e.g., chlorination at the 4-position using POCl₃).

- Cross-coupling reactions (e.g., Suzuki-Miyaura for aryl/alkyl group introduction).

- Optimization via temperature-controlled reflux and inert atmospheres (argon/nitrogen) to minimize side reactions. Yields can be improved using catalysts like Pd(PPh₃)₄ .

Advanced Research Questions

Q. How can computational methods streamline the design of reactions involving this compound?

- Methodological Answer: Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict regioselectivity for substitutions. Pair computational data with high-throughput experimentation to narrow optimal conditions (solvent, catalyst, temperature), reducing trial-and-error cycles .

Q. What experimental design strategies address contradictions in bioactivity data for halogenated pyrimidines?

- Methodological Answer: Use statistical Design of Experiments (DoE) to isolate variables:

- Factorial designs to assess interactions between substituents (e.g., chloro vs. cyclopentylethyl groups) and bioactivity.

- Response surface methodology (RSM) to optimize reaction conditions impacting potency. Validate findings with dose-response assays and control for solvent/DMSO effects in in vitro models .

Q. How can researchers resolve discrepancies in solubility and stability profiles of this compound across solvents?

- Methodological Answer: Conduct accelerated stability studies under varied pH, temperature, and UV exposure. Use HPLC to track degradation products. Solubility is quantified via shake-flask method with UV-Vis calibration curves. Compare results with Hansen solubility parameters to identify compatible solvents .

Q. What advanced characterization techniques elucidate the compound’s role in catalytic or supramolecular systems?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.